molecular formula C11H9N5O2 B560501 DHPA CAS No. 452094-30-3

DHPA

Cat. No.: B560501
CAS No.: 452094-30-3
M. Wt: 243.226
InChI Key: VOUFDNLWFYVWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DHPA, or (S)-9-(2,3-dihydroxypropyl)adenine, is a broad-spectrum nucleoside analogue first identified over three decades ago for its antiviral properties . Its primary mechanism of action is through the inhibition of the essential enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) . By targeting SAHH, this compound causes the accumulation of S-adenosyl-L-homocysteine (SAH), which in turn acts as a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methylation reactions . This disruption of vital methylation processes can block the metabolism of nucleic acids, proteins, and other biological compounds, making SAHH a potential drug target in various pathogens . Beyond its historical use in virology, research has demonstrated the efficacy of this compound against the growth of the parasite Cryptosporidium parvum in vitro . Cryptosporidium is a significant cause of watery diarrhea and can lead to life-threatening infections in immunocompromised individuals, and this compound represents a step forward in the search for new anticryptosporidial drug candidates . This product is intended for research purposes only and is not for human or diagnostic use.

Properties

CAS No.

452094-30-3

Molecular Formula

C11H9N5O2

Molecular Weight

243.226

IUPAC Name

4-(6-aminopurin-3-yl)benzene-1,2-diol

InChI

InChI=1S/C11H9N5O2/c12-10-9-11(14-4-13-9)16(5-15-10)6-1-2-7(17)8(18)3-6/h1-5,17-18H,12H2

InChI Key

VOUFDNLWFYVWNP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N2C=NC(=C3C2=NC=N3)N)O)O

Synonyms

3-(3,4-Dihydroxyphenyl)adenine;  4-(6-Amino-3H-purin-3-yl)-1,2-benzenediol

Origin of Product

United States

Scientific Research Applications

Case Study

In a study investigating the effects of DHPA on SH-SY5Y cells treated with Aβ (1–42)/Cu2+/AA mixtures, it was found that this compound effectively protected these cells from apoptosis. The results indicated that this compound could be a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease .

TrkB Receptor Inhibition

This compound has been identified as a potential inhibitor of the TrkB receptor, which is implicated in various cancers. Utilizing computer-aided drug design techniques, researchers conducted virtual screenings to evaluate this compound's binding affinity to the TrkB receptor:

  • Binding Affinity : Molecular docking studies revealed favorable interactions between this compound and the TrkB receptor, suggesting its potential as a therapeutic agent in treating neuroblastoma.
  • Stability Assessments : Molecular dynamics simulations confirmed the stability of the this compound-TrkB complex over time, indicating its viability for further development as an anticancer drug .

Summary of Findings

Study FocusKey Findings
NeuroprotectionInhibits oxidative stress and apoptosis in neuronal cells
Cancer TreatmentInhibits TrkB receptor; potential application in neuroblastoma therapy

Antibacterial and Anti-inflammatory Properties

This compound also exhibits notable antibacterial and anti-inflammatory activities:

  • Antibacterial Activity : Studies have shown that this compound can resist infections from Helicobacter pylori and tuberculosis, making it a candidate for developing new antibacterial therapies.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers, suggesting its utility in treating inflammatory diseases .

Comparison with Similar Compounds

Table 1. EI-MS Fragmentation Patterns of 10,16-DHPA and Derivatives

Compound Key Fragments (m/z) Relative Abundance (%)
10,16-DHPA 169 (-H₂O), 253, 271 100, 10, 1
9,16-DHPA 131, 253, 157 26, 10, 14

Comparison of Dehydropyrrolizidine Alkaloids (DHPAs) with Structurally Related Alkaloids

Toxicity Rankings:
DHPAs are macrocyclic esters classified by toxicity into three groups:

High Toxicity: Lasiocarpine, senecionine, retrorsine.

Moderate Toxicity: Echimidine.

Low Toxicity: Lycopsamine, riddelliine N-oxide .

Key Findings:

  • Heliotrine Anomaly: In mouse models, heliotrine unexpectedly demonstrated higher toxicity (LD₅₀ = 45 mg/kg) than lasiocarpine (LD₅₀ = 65 mg/kg), contradicting earlier structural predictions .
  • N-Oxide Derivatives: N-oxides (e.g., senecionine N-oxide) are 2–3× less toxic than parent alkaloids due to reduced metabolic activation .

Table 2. Relative Toxicity of Selected DHPAs in Mouse Models

Compound LD₅₀ (mg/kg) Ascites Incidence (%)
Heliotrine 45 92
Lasiocarpine 65 85
Senecionine 70 78
Lycopsamine 220 15

Comparison of Dihydroxyprogesterone Acetate (DHPA) with Other Progestins in Hormone Therapy

Efficacy in Feminizing Regimens:

  • Satisfaction Rates: 78% of transgender women reported significant breast development with this compound + estradiol enanthate (EEn), compared to 44% with cyproterone-based regimens .
  • Mechanistic Similarity: this compound suppresses luteinizing hormone (LH) and testosterone levels equivalently to cyproterone but with fewer hepatic side effects .

Table 3. Comparative Effectiveness of Hormonal Regimens

Metric This compound + EEn (%) Cyproterone + E2 (%)
Significant Breast Development 78 44
LH Suppression 95 93

Comparison of Cationic Collector this compound with Other Amine-Based Collectors

Flotation Performance:

  • Iron Ore Recovery: this compound achieved 89% hematite recovery, slightly lower than dodecylamine (92%) but superior to quaternary ammonium salts (75%) .
  • Foam Stability: Dodecylamine produced stable foam (30 min half-life), while this compound foam dissipated faster (15 min) due to weaker hydrophobic interactions .

Table 4. Flotation Efficiency of Cationic Collectors

Collector Recovery (%) Foam Half-Life (min)
Dodecylamine 92 30
This compound 89 15
Dodecyltrimethylammonium 75 10

Preparation Methods

Fermentation System Design

4-Hydroxyphenyllactic acid (4-HPLA), an aromatic derivative of lactic acid, is synthesized via engineered microbial systems. As detailed in, glucose serves as the primary carbon source in a fermentation process utilizing Escherichia coli or Lactobacillus strains genetically modified to express phenylpyruvate reductase. This enzyme catalyzes the reduction of phenylpyruvate to 4-HPLA, integrating a benzene ring into the lactic acid backbone.

Key parameters include:

  • Temperature : 37°C

  • pH : 6.5–7.0

  • Oxygenation : Microaerobic conditions (0.1–0.3 vvm)

  • Fermentation Duration : 48–72 hours

Post-fermentation, 4-HPLA is purified via ion-exchange chromatography, yielding >90% purity.

Methylation and Polymerization

The microbial-derived 4-HPLA undergoes methylation to form a diol monomer, enabling its use in polyester synthesis. Polycondensation with aliphatic diacid chlorides (e.g., succinyl chloride) produces semi-aromatic polyesters with glass-transition temperatures (T<sub>g</sub>) below 45°C. Alternatively, aromatic diacyl chlorides (e.g., terephthaloyl chloride) yield polyesters with T<sub>g</sub> values exceeding 130°C.

Free Radical Addition Synthesis of Dialkyl Phosphinic Acid (this compound)

Reaction Mechanism

Dialkyl phosphinic acids, such as dihexyl phosphinic acid (this compound), are synthesized via free radical addition of α-olefins to hypophosphorous acid (H<sub>3</sub>PO<sub>2</sub>). The reaction proceeds through a radical chain mechanism:

  • Initiation : Di-tert-butyl peroxide (DTBP) generates tert-butoxy radicals at 130°C.

  • Propagation : H<sub>3</sub>PO<sub>2</sub> abstracts a hydrogen atom, forming a phosphorus-centered radical, which adds to 1-hexene.

  • Termination : Radical recombination yields this compound.

Optimization of Reaction Conditions

Orthogonal experiments identified DTBP as the optimal initiator, with reaction parameters as follows:

ParameterOptimal ValueYield (%)
Temperature130°C68
Reaction Time20 hours72
Molar Ratio (H<sub>3</sub>PO<sub>2</sub>:1-hexene)1:2.475

Post-treatment involves alkali washing (4% NaOH) to remove monoalkyl phosphinic acid byproducts, followed by vacuum distillation.

Extraction of Diarylheptanoid this compound from Alpinia officinarum

Plant Material and Solvent Extraction

Diarylheptanoid this compound is isolated from the rhizomes of Alpinia officinarum using ethanol-water (70:30 v/v) extraction. Key steps include:

  • Drying : Rhizomes are lyophilized to preserve thermolabile compounds.

  • Maceration : Soaked in ethanol-water for 48 hours at 25°C.

  • Filtration and Concentration : Rotary evaporation under reduced pressure yields a crude extract.

Chromatographic Purification

The crude extract undergoes silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 9:1 to 1:1). This compound elutes at 40% ethyl acetate, with further purification via preparative HPLC (C18 column, methanol-water 65:35).

Comparative Analysis of this compound Preparation Methods

Yield and Purity

MethodYield (%)Purity (%)Scale-Up Feasibility
Microbial Fermentation8590High
Free Radical Addition7288Moderate
Plant Extraction0.295Low

Industrial Applicability

  • Microbial Fermentation : Preferred for large-scale 4-HPLA production due to renewable substrates and high yields.

  • Free Radical Synthesis : Suitable for phosphinic acid derivatives but limited by solvent use and byproduct formation.

  • Plant Extraction : Restricted to niche pharmaceutical applications due to low yields .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting DHPA (3,4-dihydroxyphenylacetate) in enzymatic hydroxylation assays?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) to quantify this compound formation and correlate it with H2O2 detection to validate catalytic activity. For example, in studies of p-hydroxyphenylacetate 3-hydroxylase, HPLC analysis confirmed this compound yields (75–6% at pH 6.0–10.0 for H120K variants), while H2O2 detection identified inactive enzyme variants .

Q. How is this compound (9-(S)-(2,3-dihydroxypropyl)-adenine) applied in methylation-sensitive amplification polymorphism (MSAP) studies?

  • Methodological Answer : Treat biological samples (e.g., tobacco seedlings) with this compound at concentrations like 10 μM and 100 μM to inhibit methylation. Analyze restriction patterns via gel electrophoresis and compare with controls (0 μM this compound) to identify methylation-sensitive loci .

Q. What animal study designs are effective for evaluating this compound’s (3-(3’,4’-dihydroxyphenyl)propanoic acid) anti-obesity effects?

  • Methodological Answer : Use high-fat diet (HFD)-fed mice supplemented with this compound (e.g., 10 mg/kg/day). Monitor weight gain, glucose tolerance, and lipid profiles. Employ urine metabolomics (UHPLC-Q-TOF/MS) to identify altered metabolic pathways (e.g., tyrosine metabolism) and validate results with PCA and heatmap analyses .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic efficiency across pH conditions be resolved?

  • Methodological Answer : Systematically test enzyme variants (e.g., H120K, H120R) under a broad pH range (6.0–10.0). Use HPLC to quantify this compound yields and H2O2 detection to confirm oxidative side reactions. For example, H120K produces this compound at pH 6.0–10.0, while neutral/acidic variants show no activity, indicating residue charge impacts catalysis .

Q. What computational approaches model this compound’s (2,2-dihydroxypropionic acid) atmospheric reaction pathways and tunneling effects?

  • Methodological Answer : Apply transition state theory (TST) with Eckart tunneling corrections to calculate rate constants for this compound formation. Compare pathways (e.g., Tc–H2O → this compound vs. Tc–2H2O → this compound–H2O) using potential energy surfaces. Tunneling significantly accelerates this compound formation at all temperatures, competing with hydration .

Q. How does this compound (SAHH inhibitor) alter epigenetic stability, and what techniques validate its effects?

  • Methodological Answer : Treat plant or mammalian cells with this compound to inhibit S-adenosylhomocysteine hydrolase (SAHH). Use ChIP-seq to assess histone methylation (H3K9me2) reductions and bisulfite sequencing for DNA methylation changes. Supplemental figures in epigenetic studies show this compound reduces silencing at repetitive transgenes .

Q. What metabonomic strategies differentiate this compound’s unique metabolic impacts from structurally similar compounds?

  • Methodological Answer : Compare urine metabolomes of HFD-fed mice treated with this compound vs. DHAA (3’,4’-dihydroxyphenylacetic acid). Identify unique metabolites (e.g., this compound-sulfate) via UHPLC-Q-TOF/MS and pathway enrichment analysis (MetaboAnalyst). Overlapping pathways (pentose/glucuronate interconversion) and distinct metabolites confirm compound-specific mechanisms .

Data Interpretation and Contradictions

Q. How should researchers address variability in this compound’s efficacy across metabolic studies?

  • Methodological Answer : Standardize dosing (e.g., 10 mg/kg/day for mice) and delivery routes (oral gavage vs. dietary supplementation). Control for gut microbiota interactions, as this compound absorption in the small intestine may limit microbial modulation .

Q. Why do computational models of this compound’s reaction rates conflict with experimental observations?

  • Methodological Answer : Account for tunneling effects (e.g., Eckart correction) in kinetic models. For example, uncorrected TST underestimates this compound formation rates by ignoring quantum tunneling, which dominates at lower temperatures .

Tables for Key Findings

This compound Compound Key Finding Reference
3,4-dihydroxyphenylacetateH120K variant produces 75–6% this compound at pH 6.0–10.0; inactive variants yield H2O2
3-(3’,4’-dihydroxyphenyl)propanoic acidAlters tyrosine metabolism and TCA cycle in HFD mice, reducing obesity
2,2-dihydroxypropionic acidEckart tunneling increases this compound formation rates by 40% at 400 K

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DHPA
Reactant of Route 2
DHPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.